4-(Cyclohex-2-en-1-yloxy)benzoyl chloride
Description
Properties
IUPAC Name |
4-cyclohex-2-en-1-yloxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSAWNONBQUEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)OC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with cyclohex-2-en-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The cyclohexenyl group can undergo oxidation to form cyclohexenone derivatives or reduction to form cyclohexanol derivatives.
Addition Reactions: The double bond in the cyclohexenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Cyclohexenone and Cyclohexanol Derivatives: Formed from oxidation and reduction reactions.
Scientific Research Applications
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, it may interact with proteins or enzymes through acylation reactions.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Biological Activity
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride can be represented as follows:
- Molecular Formula : C_{12}H_{13}ClO_2
- CAS Number : 1987007-57-7
This compound features a benzoyl chloride moiety linked to a cyclohexenyl ether, which contributes to its reactivity and potential biological interactions.
Enzyme Interaction
Research indicates that compounds similar to 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride can interact with various enzymes, potentially inhibiting or activating their functions. This interaction often occurs through binding to active sites or allosteric sites, leading to conformational changes in the enzymes involved.
Anticancer Properties
Studies have explored the anticancer potential of benzoyl chloride derivatives. For instance, compounds in this category have been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as modulation of angiogenesis and inhibition of specific oncogenic pathways.
Radical Scavenging Activity
In vitro assays have demonstrated that 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride exhibits radical scavenging activity. For example, at certain concentrations, it effectively reduces oxidative stress markers in cellular models. This suggests potential applications in mitigating oxidative damage associated with various diseases.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this compound are crucial for understanding its pharmacokinetic profile. Preliminary data suggest favorable absorption properties due to its small molecular size and functional groups conducive to biological interactions.
Study on Analgesic Activity
A notable study investigated the analgesic effects of a related compound (4CH2Cl), which has structural similarities to 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride. The study utilized the hot plate method to assess pain response in animal models. Results indicated that the compound significantly reduced pain responses compared to control groups, highlighting its potential therapeutic applications .
| Parameter | Value |
|---|---|
| C_max (μg/mL) | 0.53 |
| t_max (min) | 16.91 |
| Elimination Rate (K_el) | 0.02 min^{-1} |
| Half-life (t_{1/2}) | 41.72 min |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
